molecular formula C5H2Cl4N2 B1594132 3,4,5,6-Tetrachloropyridin-2-amine CAS No. 51501-52-1

3,4,5,6-Tetrachloropyridin-2-amine

Cat. No.: B1594132
CAS No.: 51501-52-1
M. Wt: 231.9 g/mol
InChI Key: UNFHNOMCUBAGRI-UHFFFAOYSA-N
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Description

3,4,5,6-Tetrachloropyridin-2-amine is a chlorinated heterocyclic compound that belongs to the pyridine family It is characterized by the presence of four chlorine atoms attached to the pyridine ring at positions 3, 4, 5, and 6, and an amino group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5,6-Tetrachloropyridin-2-amine typically involves the chlorination of pyridine derivatives. One common method is the chlorination of 2-aminopyridine using chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride to facilitate the substitution of hydrogen atoms with chlorine atoms.

Another approach involves the diazotization of 2-aminopyridine followed by chlorination. In this method, 2-aminopyridine is first treated with nitrous acid to form a diazonium salt, which is then reacted with a chlorinating agent to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through large-scale chlorination processes. The use of continuous flow reactors and advanced chlorination techniques allows for efficient and high-yield production of the compound. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully optimized to ensure maximum yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4,5,6-Tetrachloropyridin-2-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, and alkoxides. This reaction is facilitated by the electron-withdrawing nature of the chlorine atoms, which makes the pyridine ring more susceptible to nucleophilic attack.

    Oxidation: The amino group in this compound can be oxidized to form nitro or nitroso derivatives. Common oxidizing agents used in these reactions include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can undergo reduction reactions to form partially or fully dechlorinated derivatives. Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used for this purpose.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, and thiols are used under basic conditions.

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups replacing the chlorine atoms.

    Oxidation: Nitro or nitroso derivatives of this compound.

    Reduction: Dechlorinated pyridine derivatives.

Scientific Research Applications

3,4,5,6-Tetrachloropyridin-2-amine has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.

    Pharmaceuticals: The compound is used in the development of drugs due to its potential biological activity. It has been investigated for its antimicrobial, antiviral, and anticancer properties.

    Agrochemicals: It is used in the synthesis of herbicides and pesticides. Its chlorinated structure contributes to its effectiveness in controlling pests and weeds.

    Material Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3,4,5,6-Tetrachloropyridin-2-amine involves its interaction with various molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways and lead to the desired biological effects.

    DNA Interaction: It can intercalate into DNA, disrupting the replication and transcription processes. This property is particularly useful in the development of anticancer agents.

    Receptor Binding: The compound can bind to specific receptors on cell surfaces, triggering a cascade of intracellular events that result in the desired biological response.

Comparison with Similar Compounds

3,4,5,6-Tetrachloropyridin-2-amine can be compared with other chlorinated pyridine derivatives:

    Pentachloropyridine: This compound has an additional chlorine atom compared to this compound. It is more reactive due to the higher degree of chlorination and is used in similar applications.

    2,3,5,6-Tetrachloropyridine: This compound lacks the amino group present in this compound. It is used as an intermediate in organic synthesis and has different reactivity patterns.

    3,4,5-Trichloropyridine: With one less chlorine atom, this compound is less reactive but still useful in various chemical reactions and applications.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the amino group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3,4,5,6-tetrachloropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl4N2/c6-1-2(7)4(9)11-5(10)3(1)8/h(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNFHNOMCUBAGRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=NC(=C1Cl)Cl)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20199485
Record name 3,4,5,6-tetrachloropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20199485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51501-52-1
Record name 3,4,5,6-tetrachloropyridin-2-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051501521
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4,5,6-tetrachloropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20199485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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